

# Sulfo-CY-5.5 NHS Ester Tripotassium: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Sulfo-CY-5.5 NHS ester tripotassium*

Cat. No.: *B15553199*

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CAS Number: 2419286-92-1

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **Sulfo-CY-5.5 NHS ester tripotassium**. This far-red fluorescent dye is a valuable tool for labeling biomolecules and in vivo imaging.

## Core Properties and Specifications

**Sulfo-CY-5.5 NHS ester tripotassium** is an amine-reactive, water-soluble fluorescent dye. Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling proteins and antibodies in aqueous environments without the need for organic co-solvents[1][2]. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds[3].

Below is a summary of the key quantitative data for **Sulfo-CY-5.5 NHS ester tripotassium**:

Property	Value	Reference
CAS Number	2419286-92-1	[3][4]
Molecular Formula	C44H42K3N3O16S4	
Molecular Weight	1114.37 g/mol	
Excitation Maximum ( $\lambda_{ex}$ )	675 nm	[1][2]
Emission Maximum ( $\lambda_{em}$ )	694 nm	[1][2]
Extinction Coefficient	235,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Correction Factor at 260 nm (CF260)	0.09	[1]
Correction Factor at 280 nm (CF280)	0.11	[1]
Solubility	Good in water, DMSO, and DMF	[1]

## Experimental Protocols

### Protein Labeling with Sulfo-CY-5.5 NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with Sulfo-CY-5.5 NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

- Protein of interest (e.g., IgG antibody)
- Sulfo-CY-5.5 NHS ester tripotassium**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. It is crucial to use a buffer free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with

the dye[3].

- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[5].
- Spectrophotometer

Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL[3].
  - If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
- Dye Preparation:
  - Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL[3]. Vortex briefly to ensure complete dissolution.
- Labeling Reaction:
  - Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization[3].
  - While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light[3].
- Purification of the Labeled Protein:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column[5].
  - Collect the fractions containing the labeled protein, which will be visibly colored.
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and 675 nm (A<sub>675</sub>).
- Calculate the protein concentration and the DOL using the following formulas:
  - Protein Concentration (M) =  $[A_{280} - (A_{675} \times CF_{280})] / \epsilon_{\text{protein}}$
  - Dye Concentration (M) =  $A_{675} / \epsilon_{\text{dye}}$
  - DOL = Dye Concentration / Protein Concentration
  - Where:
    - CF<sub>280</sub> is the correction factor for the dye's absorbance at 280 nm (0.11 for Sulfo-CY-5.5).
    - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
    - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of the dye at 675 nm (235,000 M<sup>-1</sup>cm<sup>-1</sup>).

## In Vivo Imaging Protocol (General)

Sulfo-CY-5.5 NHS ester-labeled molecules are well-suited for non-invasive in vivo near-infrared (NIR) imaging due to reduced autofluorescence from biological tissues in this spectral region[1][2].

### Materials:

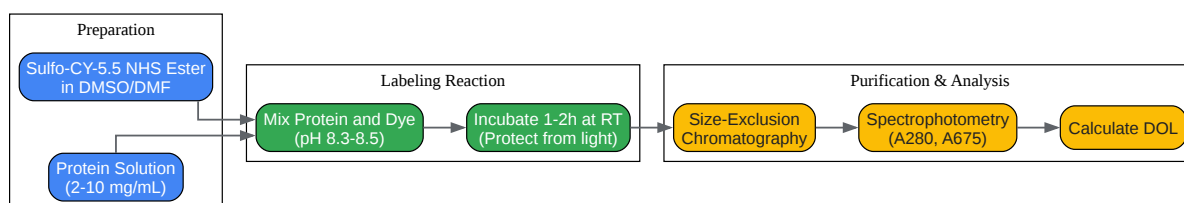
- Sulfo-CY-5.5 labeled targeting molecule (e.g., antibody, peptide).
- Animal model (e.g., mouse with a subcutaneously implanted tumor).
- In vivo imaging system capable of NIR fluorescence detection.

### Procedure:

- Animal Model Preparation:
  - Establish the animal model as required for the study (e.g., tumor cell implantation)[6].  
Allow sufficient time for the model to develop (e.g., for tumors to reach a certain size)[6].

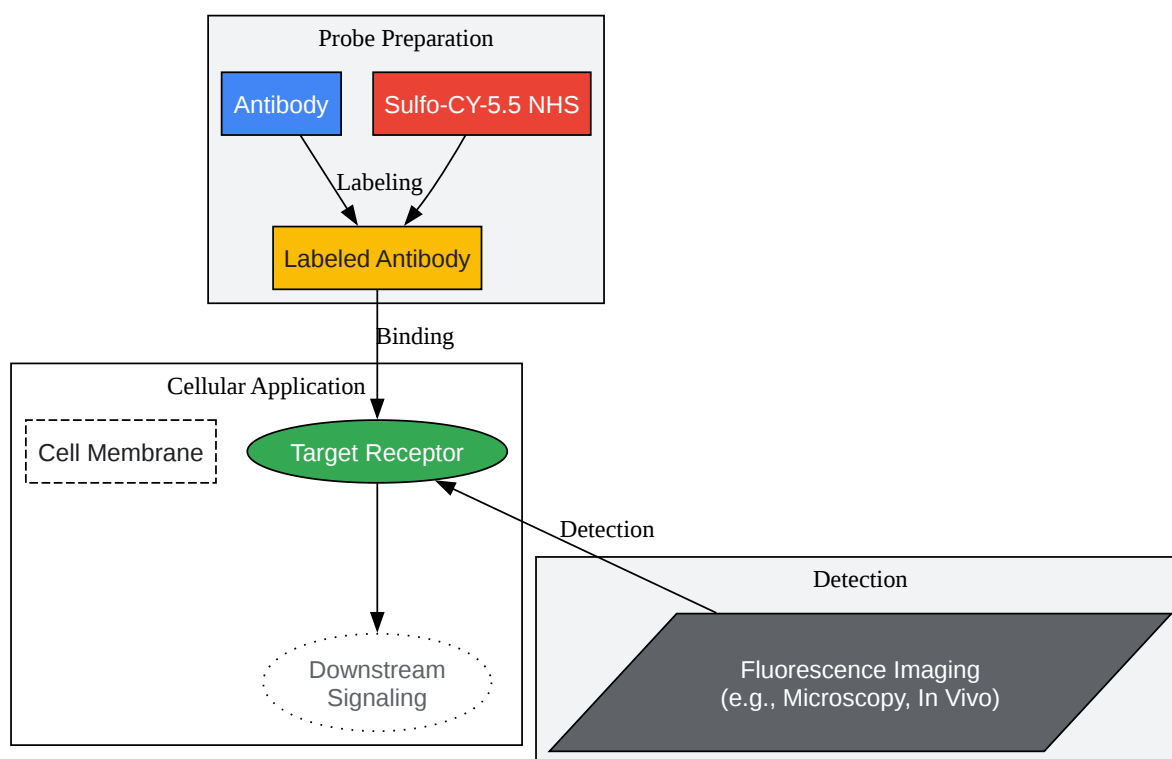
- Administration of Labeled Molecule:
  - Administer the Sulfo-CY-5.5 labeled molecule to the animal, typically via intravenous injection. The dosage will depend on the specific targeting molecule and animal model.
- In Vivo Imaging:
  - At various time points post-injection, anesthetize the animal and place it in the in vivo imaging system.
  - Acquire fluorescence images using appropriate excitation and emission filters for Sulfo-CY-5.5 (Ex: ~675 nm, Em: ~694 nm).
  - Monitor the biodistribution and target accumulation of the labeled molecule over time.

## Visualizations



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Caption: Workflow for labeling proteins with Sulfo-CY-5.5 NHS ester.



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Caption: Application of a labeled antibody to detect a cell surface receptor.

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## References

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